

A Technical Guide to the Synthesis of Antitubercular Agent IBP29

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Compound of Interest

Compound Name: Antitubercular agent-29

Cat. No.: B15563261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for IBP29, a promising isoniazid-based pyridazinone derivative with demonstrated antitubercular activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to replicate and potentially optimize the synthesis of this compound for further investigation.

Core Synthesis Pathway

The synthesis of IBP29 is achieved through a one-step condensation reaction between isoniazid (INH) and a specific 4-oxobutanoic acid derivative. This reaction results in the formation of the pyridazinone ring, a key structural feature of IBP29.

Experimental Protocol

The following protocol is based on the published synthesis of IBP29 and related compounds.[\[1\]](#)
[\[2\]](#)

Materials:

- Isoniazid (INH)
- Appropriate 4-oxobutanoic acid derivative

- Ethanol
- Whatman filter paper

Procedure:

- A solution of isoniazid (0.01 mole) and the selected 4-oxobutanoic acid derivative (0.01 mole) is prepared in 50 ml of ethanol.
- The reaction mixture is refluxed for four hours.
- During the reflux, a solid product precipitates out of the solution.
- The solid is collected while hot by filtration using a Whatman filter paper.
- The collected product, IBP29, is then recrystallized from ethanol to achieve higher purity.

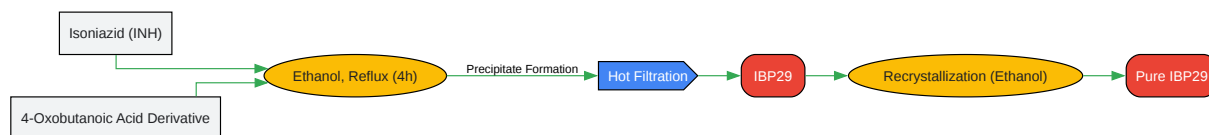
Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of IBP29.

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₁₉ N ₅ O ₂	[1][2]
Molecular Weight	361.4 g/mol	[1][2]
Melting Point	210-212 °C	[1][2]
Yield	78%	[1][2]
FTIR (cm ⁻¹)		
C=O (amide)	1685	[1][2]
C=O (pyridazinone)	1650	[1][2]
N-H	3250	[1][2]
¹ H-NMR (DMSO-d ₆ , δ ppm)		
Aromatic protons	7.20-8.80 (m)	[1][2]
-CH ₂ -CH ₂ -	2.50-2.90 (m)	[1][2]
¹³ C-NMR (DMSO-d ₆ , δ ppm)		
Carbonyl carbons	160.5, 165.2	[1][2]
Aromatic carbons	121.0-150.0	[1][2]
Methylene carbons	28.5, 30.2	[1][2]
Mass Spectrum (m/z)		
[M+H] ⁺	362.16	[1][2]
Biological Activity		
MIC against M. tuberculosis H37Rv	1.562 µg/ml	[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway of IBP29.



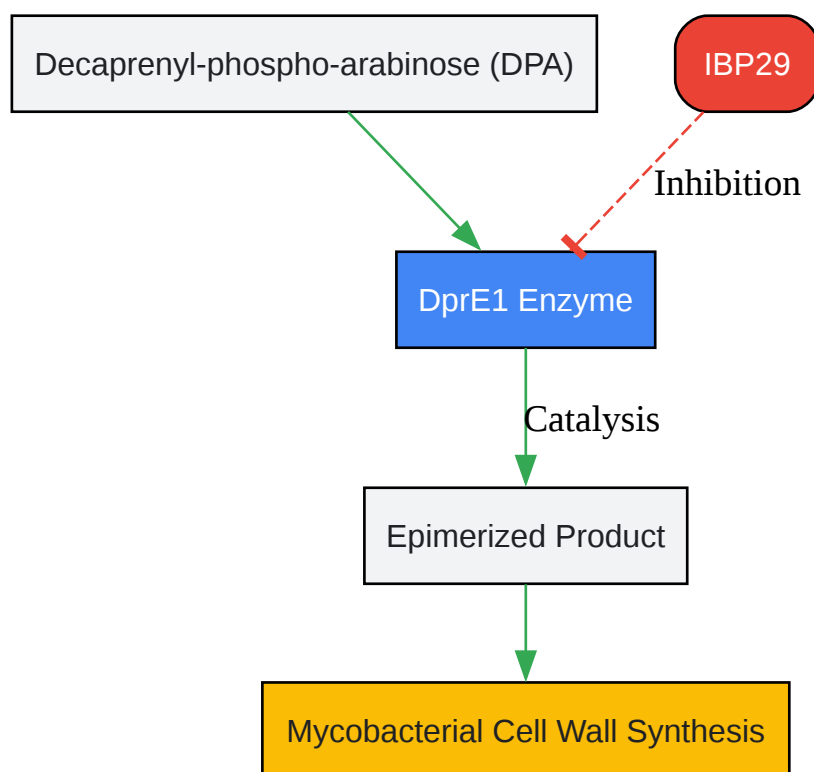
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Caption: Synthesis workflow for antitubercular agent IBP29.

Signaling Pathway Context

While the synthesis of IBP29 is a chemical process, its biological activity is rooted in the inhibition of a key signaling pathway in *Mycobacterium tuberculosis*. IBP29 has been shown to be a potent inhibitor of the DprE1 enzyme.^[1] DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan biosynthesis pathway. By inhibiting this enzyme, IBP29 disrupts the formation of the cell wall, leading to bacterial death.

The following diagram illustrates the targeted signaling pathway.



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Caption: Inhibition of the DprE1 enzyme by IBP29.

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References

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- 2. researchgate.net [researchgate.net]
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